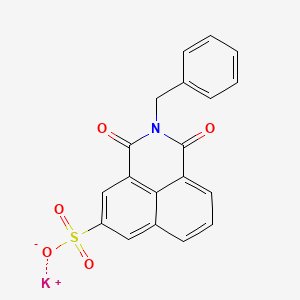

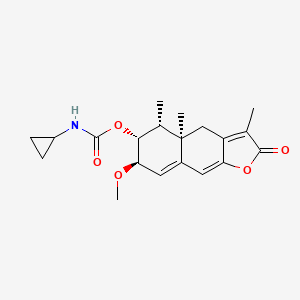

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CP-8754 is a bio-active chemical. Detailed information has not been published.

Scientific Research Applications

Nonsteroidal Progesterone Receptor Modulators

This compound has been studied in the context of nonsteroidal progesterone receptor ligands. Derivatives of PF1092C, closely related to the compound , have shown good affinity for porcine and human progesterone receptors. These derivatives have been evaluated for partial agonist activity for the progesterone receptor, indicating potential applications in hormonal therapies or reproductive health research (Tabata et al., 2001).

Antibacterial Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity. These derivatives, especially against Gram-positive and Gram-negative bacteria, could potentially contribute to the development of new antibacterial agents (Zahra et al., 2015).

Cytotoxicity in Cancer Research

Compounds structurally related to Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester have shown cytotoxic effects against various human cancer cell lines, indicating their potential application in cancer research (Jiang et al., 2014).

Synthesis and Structural Characterization

This compound and its derivatives have been a subject of interest in synthesis and structural characterization studies, contributing to the understanding of their chemical properties and potential applications in various fields of research (Kossakowski et al., 2005).

properties

CAS RN |

532435-68-0 |

|---|---|

Product Name |

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester |

Molecular Formula |

C20H25NO5 |

Molecular Weight |

359.42 |

IUPAC Name |

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester |

InChI |

InChI=1S/C20H25NO5/c1-10-14-9-20(3)11(2)17(26-19(23)21-13-5-6-13)16(24-4)8-12(20)7-15(14)25-18(10)22/h7-8,11,13,16-17H,5-6,9H2,1-4H3,(H,21,23)/t11-,16+,17+,20+/m0/s1 |

InChI Key |

AWCVTYNCCAFLCL-KUVYRUGBSA-N |

SMILES |

C[C@H]1[C@H]([C@@H](C=C2[C@@]1(CC3=C(C(=O)OC3=C2)C)C)OC)OC(=O)NC4CC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

CP-8754; CP8754; CP 8754; UNII-196834895H. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)